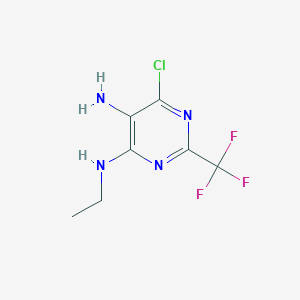

6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine

説明

6-Chloro-N4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine (CAS: 1810-35-1) is a substituted pyrimidine derivative with the molecular formula C7H8ClF3N4 and a molar mass of 240.61 g/mol . Structurally, it features:

- A chloro substituent at position 6,

- An ethyl group at the N4 position,

- A trifluoromethyl (CF3) group at position 2,

- Two amino groups at positions 4 and 3.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl substituent at N4 may influence steric effects and solubility .

特性

IUPAC Name |

6-chloro-4-N-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClF3N4/c1-2-13-5-3(12)4(8)14-6(15-5)7(9,10)11/h2,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWRXDYBLKRTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NC(=N1)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289744 | |

| Record name | 6-chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-35-1 | |

| Record name | NSC63340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

-

Chlorination :

-

Quenching and Isolation :

Nucleophilic Amination for Ethyl Group Introduction

The ethylamino group at position 4 is introduced via nucleophilic substitution. This step typically follows chlorination to avoid competing reactions.

Ethylation Protocol

-

Substrate Preparation :

-

Start with 6-chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine.

-

Protect the 5-amino group using a temporary protecting group (e.g., acetyl) to direct ethylation to position 4.

-

-

Reaction with Ethylamine :

-

Conditions: Reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.

-

Catalyst : Potassium carbonate or triethylamine to deprotonate the amine and enhance nucleophilicity.

-

Deprotection: Hydrolyze the protecting group under acidic or basic conditions to restore the 5-amino group.

-

Yield Optimization

-

Unoptimized yields for similar amination reactions range from 50–65%.

-

Purification via recrystallization (ethanol/water) improves purity to >99%.

Multi-Step Synthesis Involving Protective Groups

A more complex route involves constructing the pyrimidine ring with pre-installed substituents. This method minimizes post-synthetic modifications.

Ring Assembly via Condensation Reactions

-

Building Blocks :

-

Trifluoromethyl ketone and ethylguanidine nitrate are condensed to form the pyrimidine core.

-

Chlorine is introduced via in situ halogenation during cyclization.

-

-

Key Reaction :

-

Condensation occurs under acidic conditions (e.g., HCl or H₂SO₄) at elevated temperatures (120–150°C).

-

Solvent : Toluene or xylene to azeotropically remove water.

-

Advantages and Limitations

-

Advantage : Higher atom economy and fewer purification steps.

-

Challenge : Controlling regioselectivity of substituent placement.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

化学反応の分析

Types of Reactions

6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study investigated the compound's ability to inhibit cell growth in non-small cell lung carcinoma (NSCLC), showing promising results in vitro .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases that are crucial for cancer cell proliferation. By targeting these pathways, it may help in the development of more effective cancer therapies. The compound's trifluoromethyl group is particularly noteworthy as it enhances lipophilicity, potentially improving bioavailability and efficacy .

Agricultural Applications

Pesticidal Properties

There is emerging interest in the use of 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine as a pesticide or herbicide. Its structural characteristics suggest potential activity against specific pests and weeds. Studies have demonstrated that similar pyrimidine derivatives can act as effective agents in controlling agricultural pests, thereby contributing to crop protection strategies .

Case Study: Efficacy Against Specific Pests

In a controlled study, a related pyrimidine compound was tested against common agricultural pests such as aphids and whiteflies. The results indicated a significant reduction in pest populations when treated with these compounds, suggesting that 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine could be explored for similar applications .

Material Science

Polymer Additives

The unique chemical properties of 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine make it a candidate for use as an additive in polymers. Its incorporation can enhance the thermal stability and mechanical properties of polymer matrices. Research has shown that fluorinated compounds generally improve the performance characteristics of polymers used in high-temperature applications .

Research Findings on Polymer Blends

A recent study evaluated the impact of incorporating trifluoromethyl-substituted pyrimidines into polycarbonate blends. The findings revealed improved resistance to thermal degradation and enhanced mechanical strength compared to standard formulations without these additives .

Data Summary Table

作用機序

The mechanism of action of 6-Chloro-n4-ethyl-2-(trifluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .

類似化合物との比較

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (CF3) Group : Present in the target compound and 2-Chloro-6-(trifluoromethyl)pyrimidine-4,5-diamine, this group increases electronegativity and lipophilicity, enhancing membrane permeability and metabolic resistance .

- N4 Substituents: Ethyl (Et): Balances lipophilicity and solubility, making the compound more drug-like compared to bulkier groups (e.g., cyclopentyl in ). Dimethyl (Me2): Reduces steric hindrance while enabling hydrogen-bonding interactions critical for crystal packing .

Q & A

Q. How to design multi-step reactions incorporating this compound as an intermediate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。